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molecular formula C7H8INO2 B1390507 6-Iodo-2,3-dimethoxypyridine CAS No. 321535-23-3

6-Iodo-2,3-dimethoxypyridine

Cat. No. B1390507
M. Wt: 265.05 g/mol
InChI Key: FTFRZLORDYKKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786114B2

Procedure details

Add NaOMe (1.4 equiv., 1.25 g, 23.14 mmol) to 2-bromo-6-iodo-3-methoxypyridine, 3 (4.95 g, 15.76 mmol) dissolved in DMF (10 mL), and stir the reaction medium, heating at 100° C. under N2 for 1 h. After cooling, the reaction mixture is shared between saturated NaHCO3 and CH2Cl2, and the organic phase is dried (MgSO4) and concentrated. Purification on SiO2 (EtOAc at 10%/heptane) gives 4 (3.13 g, 74.9% as a white solid: 1H NMR (CDCl3) δ 7.25 (d, 1H, J=7.8 Hz), 6.76 (d, 1H, J=8.1 Hz), 4.03 (s, 3H), 3.87 (s, 3H); m/z obs.=266 (M+1).
Name
NaOMe
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].Br[C:5]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([I:13])[N:6]=1.[C:14]([O-])(O)=[O:15].[Na+].C(Cl)Cl>CN(C=O)C>[I:13][C:7]1[N:6]=[C:5]([O:15][CH3:14])[C:10]([O:11][CH3:12])=[CH:9][CH:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
NaOMe
Quantity
1.25 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC(=CC=C1OC)I
Name
Quantity
4.95 g
Type
reactant
Smiles
BrC1=NC(=CC=C1OC)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stir the reaction medium
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification on SiO2 (EtOAc at 10%/heptane)
CUSTOM
Type
CUSTOM
Details
gives 4 (3.13 g, 74.9% as a white solid

Outcomes

Product
Name
Type
Smiles
IC1=CC=C(C(=N1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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